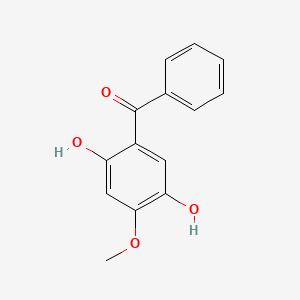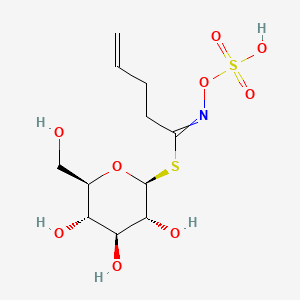
Cearoin
Übersicht
Beschreibung
Cearoin is a naturally occurring compound isolated from the plant Dalbergia odorifera. It is known for its anti-inflammatory and antiallergic properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuroblastomas, a type of cancer that arises from immature nerve cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cearoin can be synthesized through various chemical reactions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the compound. The synthetic route typically includes steps such as oxidation, reduction, and substitution reactions. For example, the oxidation of primary alcohols to aldehydes, followed by further reactions to form the desired compound .
Industrial Production Methods: On an industrial scale, this compound can be produced through the extraction from natural sources, such as Dalbergia odorifera. The extraction process involves the use of solvents to isolate the compound from the plant material. Additionally, chemical synthesis methods can be employed to produce this compound in larger quantities for research and therapeutic purposes .
Analyse Chemischer Reaktionen
Reaktionstypen: Cearoin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann je nach den verwendeten Reagenzien und Bedingungen zu verschiedenen Produkten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in andere Verbindungen mit unterschiedlichen funktionellen Gruppen umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer Atome oder Gruppen innerhalb des this compound-Moleküls.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Chromtrioxid und Kaliumpermanganat werden häufig für Oxidationsreaktionen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Aldehyden oder Ketonen führen, während die Reduktion Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
Cearoin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität und Eigenschaften zu untersuchen.
Biologie: In der biologischen Forschung wird this compound auf seine Auswirkungen auf zelluläre Prozesse wie Autophagie und Apoptose untersucht.
Medizin: this compound hat sich als potenzieller Therapeutikum für die Behandlung von Neuroblastomen und anderen Krebsarten erwiesen.
Industrie: this compound wird bei der Entwicklung von entzündungshemmenden und antiallergischen Medikamenten verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere Mechanismen:
Bildung reaktiver Sauerstoffspezies: this compound induziert die Produktion reaktiver Sauerstoffspezies, die eine entscheidende Rolle bei seinen Antikrebswirkungen spielen.
ERK-Aktivierung: this compound aktiviert den extrazellulären signalregulierten Kinase (ERK)-Signalweg, was zu Autophagie und Apoptose in Krebszellen führt.
Molekulare Zielstrukturen: this compound zielt auf verschiedene molekulare Signalwege ab, einschließlich der Hemmung der Stickstoffoxidproduktion und der Unterdrückung von Entzündungsreaktionen.
Wirkmechanismus
Cearoin exerts its effects through several mechanisms:
Reactive Oxygen Species Generation: this compound induces the production of reactive oxygen species, which play a critical role in its anticancer effects.
ERK Activation: this compound activates the extracellular signal-regulated kinase (ERK) pathway, leading to autophagy and apoptosis in cancer cells.
Molecular Targets: this compound targets various molecular pathways, including the inhibition of nitric oxide production and suppression of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Cearoin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Sauchinon: Sauchinon ist eine weitere natürliche Verbindung mit entzündungshemmenden Eigenschaften.
5α-Hydroxycostic Acid: Diese Verbindung besitzt antiangiogene Eigenschaften und interferiert mit vaskulären endothelialen Wachstumsfaktor-assoziierten Signalwegen.
Einzigartigkeit von this compound: Die einzigartige Fähigkeit von this compound, Autophagie und Apoptose durch die Bildung reaktiver Sauerstoffspezies und die Aktivierung von ERK zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen. Seine potenziellen therapeutischen Anwendungen bei der Behandlung von Neuroblastomen unterstreichen seine Bedeutung in der medizinischen Forschung .
Eigenschaften
IUPAC Name |
(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVELXCUBWAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398097 | |
| Record name | Cearoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52811-37-7 | |
| Record name | Cearoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methoxyphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1228735.png)



![2-[(3-ethyl-7-methyl-4-oxo-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1228746.png)
![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)


![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

